Product packaging for 2-(Pyrrolidine-1-carboxamido)benzoic acid(Cat. No.:CAS No. 233684-02-1)

2-(Pyrrolidine-1-carboxamido)benzoic acid

Cat. No.: B3007435
CAS No.: 233684-02-1
M. Wt: 234.255
InChI Key: QAOIGTCTZRIIDN-UHFFFAOYSA-N
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Description

2-(Pyrrolidine-1-carboxamido)benzoic acid (CAS 233684-02-1) is a chemical building block with molecular formula C 12 H 14 N 2 O 3 and molecular weight 234.25 g/mol . This compound features a benzoic acid scaffold linked to a pyrrolidine ring through a carboxamide bridge, creating a multifunctional structure valuable in medicinal chemistry and drug discovery. The SMILES representation is O=C(O)C1=CC=CC=C1NC(N2CCCC2)=O . This chemical serves as a key synthetic intermediate in pharmaceutical research, particularly in the development of novel therapeutic agents. Structural analogs featuring the pyrrolidine-2-carboxamide scaffold have demonstrated significant research applications in patent literature, including development of substituted pyrrolidine-2-carboxamides for various pharmacological targets . The benzoic acid moiety provides additional functionality for conjugation or salt formation, while the pyrrolidine ring contributes spatial geometry that can influence biological activity. Researchers utilize this compound as a versatile building block in organic synthesis, where it can be incorporated into larger molecular architectures or modified to create diverse chemical libraries for biological screening. The carboxamide linkage offers rotational flexibility while maintaining structural integrity, making it valuable for molecular design. Related chemical structures have been investigated in various research contexts including HIV inhibitors and other therapeutic areas, highlighting the versatility of this chemical scaffold. Proper storage conditions are recommended to maintain stability, and handling should follow standard laboratory safety protocols. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications . Researchers should consult safety data sheets and implement appropriate engineering controls when working with this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2O3 B3007435 2-(Pyrrolidine-1-carboxamido)benzoic acid CAS No. 233684-02-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(pyrrolidine-1-carbonylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c15-11(16)9-5-1-2-6-10(9)13-12(17)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAOIGTCTZRIIDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Pyrrolidine 1 Carboxamido Benzoic Acid and Its Analogues

Strategic Approaches to 2-(Pyrrolidine-1-carboxamido)benzoic Acid Analogues Synthesis

The construction of this compound and its analogues hinges on the formation of a stable amide bond and the strategic assembly of its core components. Chemists have developed a variety of methods, from classic coupling reactions to more advanced one-pot protocols, to efficiently synthesize these molecules.

Amide Bond Formation Strategies and Optimization

The cornerstone for the synthesis of this compound analogues is the formation of the amide linkage between a derivative of 2-aminobenzoic acid (anthranilic acid) and a pyrrolidine (B122466) moiety. The most direct approach involves the coupling of a carboxylic acid and an amine. However, the amine of anthranilic acid can be deactivated by resonance, making some couplings challenging. nih.gov

A common and effective strategy is the acylation of an anthranilic acid derivative with an acyl chloride. For instance, reacting anthranilic acid with chloro acyl chlorides produces an N-acyl anthranilic acid, a direct precursor to more complex structures. nih.gov

Alternatively, direct condensation of the carboxylic acid and amine can be achieved using a wide array of coupling reagents and catalysts. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of reagent and reaction conditions is crucial for optimizing yield and minimizing side reactions, such as epimerization when chiral centers are present. researchgate.netsemanticscholar.org Common coupling agents include carbodiimides like N,N′-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netnih.govanalis.com.my More modern reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed for efficient amide bond formation. researchgate.net Metal-based catalysts, such as those involving zirconium(IV) chloride (ZrCl4) or titanium(IV) chloride (TiCl4), have also been developed for the direct amidation of unactivated carboxylic acids and amines. nih.gov

Table 1: Selected Reagents for Amide Bond Formation This table is interactive. Users can sort columns by clicking on the headers.

Reagent/Catalyst Additive(s) Typical Substrates Key Features
Thionyl Chloride (SOCl₂) Pyridine Carboxylic Acid + Amine Converts carboxylic acid to reactive acyl chloride intermediate.
EDC (Carbodiimide) HOBt, DMAP Carboxylic Acid + Amine Widely used, good yields, water-soluble byproduct. analis.com.my
DCC (Carbodiimide) DMAP Carboxylic Acid + Amine Effective, but produces insoluble dicyclohexylurea byproduct. researchgate.net
HATU DIPEA (Base) Carboxylic Acid + Amine Highly efficient, low epimerization, suitable for difficult couplings. researchgate.net
Titanium(IV) Chloride (TiCl₄) Pyridine Carboxylic Acid + Amine Mediates direct condensation; effective for a wide range of substrates. nih.gov
Zirconium(IV) Chloride (ZrCl₄) None Carboxylic Acid + Amine Catalyzes direct amide formation under mild conditions. rsc.org

One-Pot and Multicomponent Reaction Protocols

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been applied to the synthesis of this compound analogues and related heterocyclic systems. These protocols combine multiple reaction steps into a single operation without isolating intermediates.

One-pot procedures have been elegantly demonstrated in the synthesis of complex pharmaceutical intermediates. For example, a sophisticated one-pot process involving six sequential reactions was developed to produce the (2S)-cis-3-[[(4-mercapto-2-pyrrolidinyl)carbonyl]amino]benzoic acid side chain of the antibiotic ertapenem, starting from a protected 4-hydroxy-L-proline derivative. nih.gov Similarly, various 2-((2-aminobenzoyl)amino)benzoic acid derivatives have been synthesized with high yields in an efficient one-pot method. sioc-journal.cnresearchgate.net

Multicomponent reactions, where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are powerful tools for generating molecular diversity. mdpi.com MCRs have been used to construct highly substituted pyrrolidine rings, which can then be incorporated into the target scaffold. researchgate.netnih.gov For instance, asymmetric MCRs involving N-tosyl imino esters and optically active dihydrofurans can produce functionalized pyrrolidines with high diastereoselectivity. nih.gov While not directly forming the target molecule in one step, these MCRs provide rapid access to complex pyrrolidine building blocks that are essential for synthesizing diverse analogues.

Derivatization Pathways and Functionalization of this compound Core Structure

Pyrrolidine Ring Functionalization

The pyrrolidine ring offers multiple sites for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties. A prevalent strategy involves using chiral precursors like L-proline or trans-4-hydroxy-L-proline, which contain pre-existing functional groups that can be chemically altered. mdpi.comnih.gov This approach is central to the synthesis of many pyrrolidine-containing drugs. mdpi.comresearchgate.net

Synthetic routes to 3-substituted and 4-substituted prolines are well-established, providing access to a wide range of functionalized pyrrolidine building blocks. nih.govmdpi.com For example, palladium-catalyzed reactions, such as the hydroarylation of N-alkyl pyrrolines, can be used to install aryl groups at the 3-position of the pyrrolidine ring. chemrxiv.org Furthermore, methods for the direct, selective functionalization of C-H bonds, such as the endo-cyclic α-functionalization of saturated N-alkyl heterocycles, allow for late-stage modification of the pyrrolidine core. acs.org

Table 2: Examples of Pyrrolidine Ring Functionalization Strategies This table is interactive. Users can sort columns by clicking on the headers.

Strategy Starting Material Position(s) Functionalized Example Reaction
Derivatization of Chiral Precursors trans-4-hydroxy-L-proline C4 Oxidation to ketoproline, followed by nucleophilic addition. mdpi.com
Palladium-Catalyzed Coupling Enol triflate of 3-oxoproline C3 Suzuki or Stille coupling to introduce aryl or vinyl groups. nih.gov
Palladium-Catalyzed Hydroarylation N-Alkyl-2-pyrroline C3 Reaction with aryl halide to form 3-aryl pyrrolidines. chemrxiv.org
C-H Functionalization N-Alkyl Pyrrolidine C2 (α-position) In situ iminium ion formation followed by nucleophilic addition. acs.org

Benzoic Acid Moiety Modifications

The benzoic acid portion of the scaffold can be modified in two primary ways: substitution on the aromatic ring or transformation of the carboxylic acid group. Syntheses often begin with pre-functionalized anthranilic acids, such as those bearing halogen or nitro groups, to introduce substituents onto the benzene (B151609) ring. mdpi.comnih.gov Further modifications, such as diazotization of the amino group followed by coupling reactions, can introduce azo linkages. nih.gov

The carboxylic acid group is a key site for derivatization and can be replaced with various bioisosteres to alter the acidity, polarity, and binding interactions of the final compound. Studies on related anthranilic acid derivatives have shown that the carboxylate can be successfully replaced with groups such as primary alcohols, carboxamides, nitriles, tetrazoles, and acylsulfonamides, leading to compounds with different biological activity profiles. mdpi.com

Hybrid Scaffold Construction Strategies

The core structure of this compound can be used as a foundation for building larger, more complex hybrid molecules and fused ring systems. A prominent example is the synthesis of quinazolinones, a class of biologically active heterocyclic compounds. N-acyl anthranilic acids, which are direct precursors or close analogues of the title compound, can undergo intramolecular cyclization and condensation to form quinazolinone or benzoxazinone (B8607429) rings. nih.govnih.govresearchgate.net

This strategy allows for the creation of rigid, polycyclic scaffolds where the initial core is embedded within a larger structure. For example, reacting N-acyl anthranilic acid intermediates with amines or hydrazine (B178648) can lead to a variety of substituted and fused quinazolinones. nih.govrsc.org Another approach involves linking the core scaffold to a second distinct pharmacophore to create a hybrid molecule with potentially dual or enhanced activity, a strategy successfully employed in drug design. nih.govmdpi.com Furthermore, anthranilic acid derivatives can be used to synthesize other heterocyclic systems, such as pyrrolidine-2,5-diones, by reacting them with anhydrides like phthalic or succinic anhydride. researchgate.net

Mechanistic Investigations of Synthetic Transformations Involving Pyrrolidine and Benzoic Acid Derivatives

Catalytic Roles of Pyrrolidine in Organic Reactions

Pyrrolidine, a five-membered saturated heterocycle, is a cornerstone of organocatalysis, a field that utilizes small organic molecules to accelerate chemical reactions. nih.govbohrium.com Its efficacy as a catalyst stems from its ability to act as a nucleophile and a secondary amine, enabling it to form key reactive intermediates such as enamines and iminium ions. msu.edupearson.com

The catalytic cycle of pyrrolidine in many reactions, such as the aldol (B89426) condensation, begins with the nucleophilic attack of the pyrrolidine nitrogen on a carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form an enamine. msu.edu This enamine is more nucleophilic than the corresponding enolate, allowing it to react efficiently with electrophiles. fiveable.me In reactions involving α,β-unsaturated carbonyl compounds, pyrrolidine can catalyze the formation of an iminium ion, which is a highly reactive electrophile. nih.gov

While the catalytic prowess of pyrrolidine is well-documented in a plethora of organic transformations, its specific catalytic role in reactions directly involving benzoic acid derivatives is often as a co-catalyst or as part of a more complex catalytic system. For instance, in certain homo-aldol condensation reactions of aliphatic aldehydes, benzoic acid has been shown to accelerate the pyrrolidine-catalyzed process. elsevierpure.comthieme-connect.com The proposed mechanism suggests that the benzoic acid may act as a proton source to facilitate various steps in the catalytic cycle, including the dehydration to form the enamine and the final product formation. thieme-connect.com

The general mechanisms of pyrrolidine catalysis are summarized in the table below:

Catalytic IntermediateFormationRole in ReactionExample Reaction
Enamine Reaction of pyrrolidine with a ketone or aldehyde.Acts as a potent nucleophile, attacking electrophiles.Aldol reaction, Michael addition. beilstein-journals.org
Iminium Ion Reaction of pyrrolidine with an α,β-unsaturated aldehyde or ketone.Acts as a potent electrophile, activating the substrate for nucleophilic attack.Diels-Alder reaction, Michael addition. nih.gov

Intramolecular Cyclization and Ring-Opening Mechanisms

The unique structural arrangement of this compound, with a nucleophilic pyrrolidine amide ortho to a carboxylic acid group, presents opportunities for intramolecular cyclization reactions to form various heterocyclic systems. While specific studies on the intramolecular cyclization of this compound itself are not extensively reported, the cyclization of related 2-amidobenzoic acids is a known strategy for the synthesis of heterocycles. For instance, 2-aminobenzamides can undergo cyclization to form quinazolinones.

Conversely, the pyrrolidine ring, although generally stable, can undergo ring-opening reactions under specific conditions. These transformations often involve the cleavage of a C-N bond and can be initiated by various reagents or catalytic systems. Such reactions provide a pathway to linear amino acid derivatives or other functionalized acyclic compounds.

Directed C-H Activation and Cross-Coupling Methodologies

The functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. Directing groups play a crucial role in achieving regioselectivity in these transformations. The amide functionality is a well-established directing group for the ortho-C-H functionalization of aromatic rings through transition metal catalysis, most notably with palladium and rhodium. mdpi.com

In the context of this compound analogues, the amide group can direct the metal catalyst to the ortho C-H bond of the benzoic acid ring. This allows for the introduction of a variety of substituents at this position through cross-coupling reactions. The general mechanism involves the coordination of the amide oxygen to the metal center, forming a five-membered metallocycle that positions the catalyst in close proximity to the target C-H bond. This is followed by C-H activation, typically through a concerted metalation-deprotonation (CMD) pathway, and subsequent reaction with a coupling partner.

Several catalytic systems have been developed for amide-directed C-H functionalization of benzoic acid derivatives. These reactions often employ palladium(II) or rhodium(III) catalysts and can be used to form C-C, C-O, C-N, and C-halogen bonds. The choice of catalyst, ligand, and reaction conditions can influence the efficiency and scope of the transformation.

The following table summarizes key aspects of amide-directed C-H activation relevant to benzoic acid derivatives:

Metal CatalystTypical Coupling PartnersBond FormedKey Mechanistic Feature
Palladium(II) Alkenes, Alkynes, Organoboron reagentsC-C, C-OFormation of a palladacycle intermediate. benthamdirect.com
Rhodium(III) Alkenes, Alkynes, Diazo compoundsC-C, C-NOften proceeds via a Cp*Rh(III) catalyst. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the connectivity and spatial arrangement of atoms within a molecule.

¹H NMR Data Analysis for Proton Environments

The ¹H NMR spectrum of 2-(Pyrrolidine-1-carboxamido)benzoic acid is anticipated to exhibit distinct signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the pyrrolidine (B122466) ring. The protons on the benzene (B151609) ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing nature of the carboxylic acid and amide substituents. The specific chemical shifts and coupling patterns of these aromatic protons would provide information about their relative positions on the ring.

The protons of the pyrrolidine ring would be observed in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the nitrogen atom are expected to be deshielded compared to the other methylene protons, appearing at a lower field. The integration of the signals in the ¹H NMR spectrum would correspond to the number of protons in each unique chemical environment, further confirming the structure.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~7.8-8.2Multiplet4HAr-H
~3.4-3.6Triplet2HN-CH₂
~1.8-2.0Multiplet2HN-CH₂-CH₂

Note: This is a predicted data table. Actual experimental values may vary.

¹³C NMR Data Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbons of the carboxylic acid and the amide groups are expected to be the most deshielded, appearing at the downfield end of the spectrum (typically >160 ppm). The aromatic carbons will resonate in the region of approximately 120-140 ppm, with the carbon attached to the carboxylic acid group appearing at a slightly lower field. The aliphatic carbons of the pyrrolidine ring will be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
>170C=O (Carboxylic Acid)
~168C=O (Amide)
~125-140Aromatic Carbons
~45-50N-CH₂
~25-30N-CH₂-CH₂

Note: This is a predicted data table. Actual experimental values may vary.

Correlative Spectroscopy (e.g., 2D NMR) for Connectivity Confirmation

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are invaluable for confirming the connectivity of protons and carbons within the molecule. A COSY spectrum would reveal correlations between coupled protons, for instance, showing the connectivity between adjacent methylene groups in the pyrrolidine ring and between neighboring protons on the aromatic ring. An HSQC spectrum would establish one-bond correlations between protons and their directly attached carbon atoms, allowing for the unambiguous assignment of the signals in both the ¹H and ¹³C NMR spectra.

Comparison of Experimental and Quantum-Chemically Calculated NMR Spectra

To further validate the structural assignment, experimental NMR data can be compared with spectra predicted through quantum-chemical calculations. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the theoretical chemical shifts of the protons and carbons. A strong correlation between the experimental and calculated spectra would provide a high degree of confidence in the proposed molecular structure.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing characteristic absorption bands for various functional groups. The IR spectrum of this compound is expected to display several key absorptions that confirm the presence of its constituent functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, often overlapping with C-H stretching vibrations.

The carbonyl (C=O) stretching vibrations will give rise to two distinct and strong absorption bands. The C=O stretch of the carboxylic acid is typically observed around 1700-1725 cm⁻¹, while the amide C=O stretch (Amide I band) is expected in the region of 1630-1680 cm⁻¹. The presence of these two distinct carbonyl absorptions is a key diagnostic feature for this molecule. Other notable absorptions would include C-N stretching vibrations for the amide and pyrrolidine ring, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
2500-3300 (broad)O-H StretchCarboxylic Acid
~3030C-H StretchAromatic
~2850-2960C-H StretchAliphatic
~1700-1725C=O StretchCarboxylic Acid
~1630-1680C=O Stretch (Amide I)Amide
~1500-1600C=C StretchAromatic Ring
~1200-1300C-O StretchCarboxylic Acid
~1100-1200C-N StretchAmide/Pyrrolidine

Note: These are typical ranges and actual peak positions may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzoic acid chromophore. Benzoic acid and its derivatives typically exhibit two main absorption bands in the UV region.

The more intense band, often referred to as the E2-band, arises from a π → π* transition within the benzene ring and is usually observed at shorter wavelengths. A weaker band, the B-band, resulting from another π → π* transition, is typically found at longer wavelengths. The exact position of the maximum absorption (λmax) and the molar absorptivity are influenced by the substituents on the benzene ring. The presence of the pyrrolidine-1-carboxamido group may cause a slight shift in the λmax values compared to unsubstituted benzoic acid.

Table 4: Predicted UV-Vis Absorption Data for this compound

λmax (nm)Type of TransitionChromophore
~230π → π* (E2-band)Benzoic Acid Moiety
~270-280π → π* (B-band)Benzoic Acid Moiety

Note: This is a predicted data table. Actual experimental values may vary depending on the solvent used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For this compound, the theoretical exact mass can be calculated based on its molecular formula, C₁₂H₁₃NO₃. nih.govchemscene.com This provides a highly accurate benchmark for experimental verification.

The calculated monoisotopic mass of this compound is 219.08954328 Da. nih.gov Experimental HRMS analysis would be expected to yield a measured mass that closely corresponds to this theoretical value, typically within a few parts per million (ppm), thus confirming the compound's elemental composition.

While the exact mass provides confirmation of the molecular formula, the fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments offers valuable insights into the compound's structure. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is produced, which corresponds to the different structural motifs within the molecule.

Common fragmentation pathways for similar compounds, such as benzoic acid derivatives, often involve the loss of small neutral molecules like water (H₂O) or carbon dioxide (CO₂). docbrown.infosci-hub.se For this compound, potential fragmentation could occur at the amide bond or involve the pyrrolidine ring, leading to characteristic fragment ions. However, specific experimental fragmentation data for this compound is not widely available in the current scientific literature.

Table 1: HRMS Data for this compound

ParameterValue
Molecular Formula C₁₂H₁₃NO₃
Theoretical Exact Mass 219.08954328 Da
Experimental Data Not available in the cited literature

Note: The table is interactive and can be sorted by clicking on the headers.

X-ray Crystallography for Solid-State Molecular Geometry

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been reported. Consequently, detailed experimental data on its solid-state molecular geometry, including specific bond lengths and angles, are not available.

Table 2: Crystallographic Data for this compound

ParameterValue
Crystal System Not available
Space Group Not available
Unit Cell Dimensions Not available
Selected Bond Lengths Not available
Selected Bond Angles Not available

Note: The table is interactive and can be sorted by clicking on the headers.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic and Molecular Structures

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the atomic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization.

By calculating the forces on each atom, the DFT algorithm iteratively adjusts the atomic positions until a minimum energy structure is found. This optimized geometry corresponds to the most probable structure of the molecule in its ground state. For instance, studies on various benzoic acid derivatives have utilized DFT methods, such as B3LYP with basis sets like 6-311G, to obtain revamped geometric structures. researchgate.net

Furthermore, DFT can map out the potential energy surface, or energy landscape, of the molecule. This allows for the identification of different conformers (different spatial arrangements of the same molecule) and the energy barriers between them. For example, in a related compound, the rotation of the carboxylic group was shown to lead to two possible conformations, with one being more stable by approximately 10 kJ/mol. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters (Data Not Available for Title Compound)

Parameter Bond/Angle Theoretical Value (Illustrative)
Bond Length C=O (Carboxyl) Data not available in published literature
Bond Length C-N (Amide) Data not available in published literature
Bond Angle O=C-N (Amide) Data not available in published literature
Dihedral Angle C-C-C=O (Carboxyl) Data not available in published literature

This table illustrates the type of data obtained from DFT geometry optimization. Specific values for 2-(Pyrrolidine-1-carboxamido)benzoic acid are not available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. dergipark.org.tr This analysis helps in predicting the sites within the molecule that are most likely to be involved in chemical reactions. For example, in a study of a different benzoic acid derivative, DFT studies suggested that the HOMO was located over the substituted aromatic ring, while the LUMO was present mainly over the indole (B1671886) side, pointing to the nucleophilic and electrophilic corners of the molecule. nih.govnih.gov

Table 2: Frontier Molecular Orbital Energies (Data Not Available for Title Compound)

Molecular Orbital Energy (eV) Description
HOMO Data not available in published literature Electron-donating ability
LUMO Data not available in published literature Electron-accepting ability
Energy Gap (ΔE) Data not available in published literature Indicator of chemical reactivity

This table shows the typical data generated from an FMO analysis. Specific values for the title compound could not be located.

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated. These parameters provide a quantitative measure of the molecule's reactivity and stability. They include:

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

These descriptors are invaluable for comparing the reactivity of different molecules and understanding their behavior in various chemical environments. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

This analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation (the stabilizing interaction between filled and empty orbitals) and charge transfer between different parts of the molecule. For example, NBO analysis of 2-[(2,3-dimethylphenyl)amino]benzoic acid has been used to study its atomic charges and intramolecular charge transfer. nih.gov The strength of these interactions can be estimated from the second-order perturbation energy (E(2)), which indicates the magnitude of electron delocalization.

Molecules with specific electronic properties can exhibit a nonlinear optical (NLO) response when interacting with a strong electromagnetic field, such as a laser. This property is crucial for applications in optoelectronics and telecommunications. researchgate.net

Computational methods can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). A large hyperpolarizability value, often associated with significant intramolecular charge transfer and a small HOMO-LUMO gap, indicates a strong NLO response. dergipark.org.trnih.gov Quantum chemical calculations are essential for designing new molecules with enhanced NLO properties.

Table 3: Calculated Nonlinear Optical Properties (Data Not Available for Title Compound)

Property Calculated Value Unit
Dipole Moment (μ) Data not available in published literature Debye
Mean Polarizability (α) Data not available in published literature esu
First Hyperpolarizability (β) Data not available in published literature esu

This table outlines the key parameters calculated in an NLO study. Data for the title compound is not available.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TDDFT) is used to study the excited states of molecules. This is crucial for predicting and interpreting spectroscopic data, such as UV-Visible absorption spectra. researchgate.net

TDDFT calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of light that the molecule will absorb. The results can be compared with experimental spectra to validate the computational model and to understand the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.net For benzoic acid derivatives, TDDFT has been used to assess UV absorption with functionals like CAM-B3LYP showing good performance. researchgate.net

Molecular Dynamics Simulations for Conformational Space and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For a flexible molecule like this compound, MD simulations can provide crucial insights into its conformational space—the full range of three-dimensional shapes the molecule can adopt—and how this landscape is influenced by different solvent environments.

A typical MD simulation protocol for this compound would involve placing it in a simulation box filled with a chosen solvent, such as water or dimethyl sulfoxide (B87167) (DMSO), and then solving Newton's equations of motion for every atom in the system. This allows for the observation of how the molecule moves, rotates, and changes its shape.

Key conformational parameters to monitor would be the dihedral angles between the benzoic acid ring, the amide linker, and the pyrrolidine (B122466) ring. By tracking these angles over the course of a simulation, a Ramachandran-like plot can be generated to identify the most stable and frequently occurring conformations.

Solvent Effects: The choice of solvent is critical as it can significantly impact conformational preferences through interactions like hydrogen bonding. For instance, in a polar protic solvent like water, hydrogen bonds can form with the carboxylic acid and amide groups, potentially stabilizing conformations that are less favorable in a less polar solvent. The pyrrolidine ring's flexibility might also be affected by the viscosity and polarity of the surrounding medium.

To illustrate the potential outcomes of such a study, the following table presents hypothetical data on the dominant conformations and their populations in different solvents, as would be determined from clustering analysis of the MD trajectories.

SolventDominant Conformation ClusterPopulation (%)Key Dihedral Angles (Hypothetical)
WaterConformation A (Extended)65ϕ1: 175°, ψ1: 160°
WaterConformation B (Folded)35ϕ1: 80°, ψ1: -75°
DMSOConformation C (Twisted)50ϕ1: -150°, ψ1: 90°
DMSOConformation D (Semi-Extended)50ϕ1: 160°, ψ1: 100°

In Silico Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target like a protein.

The process of molecular docking involves placing the ligand in the binding site of a target protein and using a scoring function to estimate the binding affinity, often expressed as a docking score or binding energy. Different possible binding poses (orientations and conformations) of the ligand are evaluated, and the one with the best score is considered the most likely binding mode.

While specific targets for this compound are not extensively documented, related structures containing pyrrolidine and carboxamide moieties have shown activity against targets such as Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein often implicated in cancer. nih.gov A hypothetical docking study against Mcl-1 could yield results like those in the table below.

Target ProteinPredicted Binding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (µM)Primary Binding Site
Mcl-1-8.51.5BH3 Groove
COX-2-7.215.2Active Site Channel
PARP-1-9.10.8Nicotinamide (B372718) Binding Pocket

A crucial output of molecular docking is the detailed view of the interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. Identifying these key interactions is vital for understanding the mechanism of binding and for guiding the design of more potent analogs.

For instance, in a hypothetical binding scenario with Mcl-1, the benzoic acid moiety could form a hydrogen bond with a key arginine residue, while the pyrrolidine ring might fit into a hydrophobic pocket.

In cases where the biological target of a compound is unknown, computational methods can be used to suggest potential targets. This can be done through "inverse docking," where the compound is docked against a large library of protein structures, or by using pharmacophore modeling to identify common structural features with other molecules of known activity. A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity.

Once potential targets are identified, they must be validated through experimental assays. However, the initial in silico screening can significantly narrow down the possibilities and reduce the experimental workload.

Topological Analysis of Electron Density and Hirshfeld Surface Analysis for Noncovalent Interactions

To gain a deeper understanding of the bonding and noncovalent interactions within this compound, advanced quantum chemical calculations can be employed.

Topological Analysis of Electron Density (e.g., QTAIM, ELF, LOL):

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that analyzes the topology of the electron density to define atoms, chemical bonds, and the nature of those bonds. By locating critical points in the electron density, one can identify bond paths and characterize interactions as either shared (covalent) or closed-shell (ionic, van der Waals).

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are methods that provide a visual representation of electron localization in a molecule. They are useful for identifying the regions corresponding to covalent bonds, lone pairs, and atomic cores, offering a clear picture of the molecule's electronic structure.

Hirshfeld Surface Analysis for Noncovalent Interactions:

Hirshfeld surface analysis is a technique used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a boundary that separates a molecule from its neighbors in the crystal lattice. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which appear as red spots on the surface.

A 2D fingerprint plot can be derived from the Hirshfeld surface, which summarizes the types and relative contributions of different intermolecular contacts. For this compound, one would expect significant contributions from H...H, O...H, and C...H contacts, indicative of van der Waals forces and hydrogen bonding.

The following table provides a hypothetical summary of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound.

Intermolecular Contact TypeContribution to Hirshfeld Surface (%)Description
H···H45.2Represents van der Waals interactions.
O···H / H···O28.5Indicates hydrogen bonding and other close contacts involving oxygen.
C···H / H···C15.8Represents weaker C-H···π or other van der Waals interactions.
N···H / H···N5.5Indicates potential weak hydrogen bonds involving the amide nitrogen.
C···C3.1Suggests potential π-π stacking interactions between benzoic acid rings.
Other1.9Miscellaneous minor contacts.

Structure Activity Relationship Sar Studies

SAR of Pyrrolidine (B122466) Ring Substituents in Bioactive Analogues

The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional framework that can be strategically modified to enhance biological activity. bohrium.comresearchgate.netnih.gov Its conformation and the spatial orientation of its substituents are critical determinants of molecular interactions with biological targets. researchgate.net

Impact of Stereochemistry on Biological Profile

The stereochemistry of the pyrrolidine ring is a pivotal factor influencing the biological activity of its derivatives. The spatial arrangement of substituents can dictate the molecule's ability to fit into the binding pocket of a target protein. For instance, in a series of pyrrolidine pentamine derivatives, the stereochemistry at positions R2, R3, and R4 of the pyrrolidine scaffold was found to be essential for their inhibitory activity against the aminoglycoside 6′-N-acetyltransferase type Ib. mdpi.comnih.gov Alterations in the stereochemical configuration often lead to a significant loss of potency, highlighting the precise geometric requirements for effective binding. mdpi.com While specific stereochemical studies on 2-(Pyrrolidine-1-carboxamido)benzoic acid are not extensively documented in the reviewed literature, the general principles observed in related pyrrolidine-containing compounds underscore the critical importance of controlling stereocenters during the design of bioactive analogues. researchgate.netbeilstein-journals.org

Effects of Substitution Patterns

The introduction of various substituents onto the pyrrolidine ring can profoundly impact the biological activity of the parent compound. The nature, size, and position of these substituents can influence factors such as binding affinity, selectivity, and pharmacokinetic properties. bohrium.comnih.gov

In the context of anticancer activity, the substitution pattern on the pyrrolidine ring has been shown to be a key determinant of cytotoxicity. bohrium.com For example, in a study of pyrrolidine-based inhibitors, modifications at different positions of the ring led to varying levels of anticancer activity against several cancer cell lines. bohrium.com

A review of pyrrolidine derivatives as anticancer agents highlights that diverse substitution patterns can enable these molecules to regulate various biological targets, leading to excellent anti-proliferative activities. nih.gov For instance, the presence of specific functional groups can enhance interactions with key amino acid residues in the target protein's active site.

Table 1: Effect of Pyrrolidine Ring Substitution on Biological Activity (Hypothetical Data)

Compound Pyrrolidine Substituent Biological Activity (IC₅₀, µM)
1a Unsubstituted 10.5
1b 3-hydroxy 5.2
1c 3,4-dihydroxy 2.8
1d 2-methyl 15.1

| 1e | 3-phenyl | 8.7 |

SAR of Benzoic Acid Moiety Modifications

The benzoic acid portion of the molecule serves as a crucial anchor for protein binding and can be systematically modified to fine-tune the compound's activity. nih.govnih.gov

Influence of Substituents on Aromatic Ring Activity

In a study on 2,5-substituted benzoic acid dual inhibitors of Mcl-1 and Bfl-1, the nature and size of the substituents on the aromatic ring were found to dictate the binding mode and occupancy of the hydrophobic pockets of the target proteins. nih.gov This highlights the importance of substituent choice in achieving potent and selective inhibition. For instance, the replacement of a furan (B31954) ring with a carboxyl group was a key design element to preserve and enhance a critical hydrogen bond with an arginine residue. nih.gov

Furthermore, the position of the substituent on the benzoic acid ring is critical. A study on benzoic acid derivatives revealed that the introduction of methyl, chloro, or bromo groups at the meta- and para-positions significantly enhanced their effect on the osmotic fragility of red blood cells, while substitution at the ortho-position had a less pronounced effect. nih.gov

Table 2: Influence of Benzoic Acid Ring Substituents on Activity (Hypothetical Data)

Compound Benzoic Acid Substituent Biological Activity (IC₅₀, µM)
2a Unsubstituted 10.5
2b 4-Chloro 3.1
2c 4-Methoxy 7.8
2d 3-Nitro 12.4

| 2e | 4-Amino | 9.2 |

Bioisosteric Replacements of the Carboxylic Acid Group

Common bioisosteres for carboxylic acids include tetrazoles, N-acyl sulfonamides, hydroxamic acids, and various heterocyclic rings such as 1,2,4-oxadiazoles and 3-sulfonyl-1,2,4-triazoles. drughunter.comenamine.net The choice of a bioisostere depends on several factors, including the desired acidity, lipophilicity, and metabolic stability. nih.gov

For example, 5-substituted 1H-tetrazoles are widely recognized non-classical bioisosteres of carboxylic acids, exhibiting comparable acidity but often greater lipophilicity. drughunter.com N-acyl sulfonamides are another class of bioisosteres that can offer improved metabolic stability. enamine.net The success of any bioisosteric replacement is highly context-dependent and requires careful evaluation of the resulting analogue's physicochemical and biological properties. drughunter.comnih.gov

Table 3: Bioisosteric Replacements for the Carboxylic Acid Group

Bioisostere Key Features
Tetrazole Similar pKa to carboxylic acid, increased lipophilicity. drughunter.com
N-Acyl Sulfonamide Can improve metabolic stability. enamine.net
Hydroxamic Acid Can act as a carboxylic acid mimic in binding interactions. nih.gov
1,2,4-Oxadiazole Heterocyclic ring that can mimic the electronic properties of a carboxylate. enamine.net

| 3-Hydroxypyrazole | Can offer a higher pKa, potentially leading to better tissue permeation. cambridgemedchemconsulting.com |

SAR of the Carboxamide Linker

The carboxamide linker connecting the pyrrolidine ring and the benzoic acid moiety plays a critical role in orienting these two fragments for optimal interaction with the biological target. Modifications to this linker can impact the molecule's conformation, flexibility, and hydrogen bonding capabilities.

In a series of benzimidazole (B57391) carboxamide-based PARP inhibitors, the amide group was identified as a key structural element, acting as an analogue of nicotinamide (B372718) to bind to the enzyme's active site. nih.govresearchgate.net The intermolecular hydrogen bonds between the carboxamide and key amino acid residues (Gly-863 and Ser-904) in the PARP-1 active site were found to be crucial for potency. nih.gov

Furthermore, in a study of pyrrolidine carboxamide analogues with anticancer activity, the nature of the amide and the length of the tether were identified as key determinants for their biological effect. mdpi.com This suggests that the rigidity and length of the linker are important parameters to consider when designing new analogues. Modifications that alter the distance and relative orientation between the pyrrolidine and benzoic acid moieties can significantly impact the compound's ability to bind effectively to its target.

Effects of Linker Flexibility and Substituents

The nature of the linker connecting the pyrrolidine and benzoic acid rings, as well as the substituents on these rings, plays a pivotal role in determining the biological activity of this class of compounds. Research on related structures, such as pyrrolidine-carboxamide derivatives and substituted benzoic acids, provides valuable insights into these effects.

Substituents on both the pyrrolidine and benzoic acid rings have been shown to modulate activity significantly. In the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, N-substituted prolyl-fluoropyrrolidine analogs have been explored, demonstrating that modifications at the pyrrolidine ring can influence potency. nih.gov For example, the introduction of a fluorocyanobenzyl group was a key factor affecting the inhibitory activity of a series of pyrimidinedione analogs with a related core structure. acs.org

Similarly, substitutions on the aromatic ring of benzoic acid derivatives are known to be a key determinant of their inhibitory activity. QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH) revealed that inhibitory activity is enhanced by increased hydrophobicity, aromaticity, and the presence of a hydroxyl group on the nucleus. nih.gov Conversely, the presence of heteroatoms like nitrogen, oxygen, or sulfur at certain positions was found to decrease inhibitory activity. nih.gov

In another study focusing on quinoline-2-carboxamides as carbonic anhydrase inhibitors, various substitutions on the quinoline (B57606) ring (a bioisostere of the benzoic acid part) led to a wide range of inhibitory activities against different isoforms of the enzyme. researchgate.net This highlights the importance of the substitution pattern on the aromatic ring for achieving both potency and selectivity. For example, compounds with specific alkyl and benzyl (B1604629) halide substitutions exhibited inhibitory constants in the nanomolar range against certain carbonic anhydrase isoforms. researchgate.net

The following tables summarize representative SAR data from studies on related pyrrolidine-carboxamide and substituted benzoic acid derivatives, illustrating the impact of various substituents on enzyme inhibition.

Table 1: SAR of Pyrrolidine-Carboxamide Derivatives as EGFR/CDK2 Inhibitors
CompoundSubstitution on Carboxamide NitrogenMean IC50 (µM) - Antiproliferative ActivityEGFR IC50 (nM)CDK2 IC50 (nM)
7e4-Methoxyphenyl1.159221
7g4-Chlorophenyl0.908715
7k4-Bromophenyl1.059819
7n3,4-Dichlorophenyl1.2010725
7o4-Trifluoromethylphenyl1.1010131

Data sourced from a study on pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors, demonstrating the effect of substitutions on the phenyl ring attached to the carboxamide nitrogen. nih.gov

Table 2: SAR of 8-Substituted Quinoline-2-Carboxamides as Carbonic Anhydrase Inhibitors
CompoundSubstitution at Position 8hCA I KI (nM)hCA II KI (nM)hCA IV KI (nM)
5a-OCH3125.488.41245.3
5b-OC2H5119.685.71109.8
5h-OCH2(4-CF3-Ph)61.933.0657.2

Data adapted from a study on 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides, illustrating the influence of substituents on the aromatic ring system on the inhibition of human carbonic anhydrase (hCA) isoforms. researchgate.net

Rational Design Principles Derived from SAR for Enhanced Potency and Selectivity

The collective findings from SAR studies on this compound and its analogs provide a set of guiding principles for the rational design of more potent and selective inhibitors.

One of the primary principles is the strategic placement of substituents on the aromatic (benzoic acid) ring. The data consistently show that the nature and position of these substituents are critical for modulating biological activity. For instance, the introduction of electron-withdrawing groups, such as halogens (chloro, bromo) or trifluoromethyl groups, on a phenyl ring attached to the carboxamide linker can lead to enhanced inhibitory potency against certain kinases like EGFR and CDK2. nih.gov This suggests that these groups may be involved in favorable interactions within the enzyme's active site. Furthermore, the hydrophobicity of the substituents on the benzoic acid ring appears to be a key factor, with more lipophilic groups often leading to increased potency, as seen in the case of FabH inhibitors. nih.gov

Another important design consideration is the modification of the pyrrolidine ring. While the pyrrolidine scaffold itself is often crucial for activity, substitutions on this ring can fine-tune the compound's properties. For example, in the context of DPP-4 inhibition, the introduction of specific groups on the pyrrolidine ring can significantly impact efficacy. nih.gov This indicates that the pyrrolidine moiety likely interacts with a specific pocket of the target enzyme, and optimizing these interactions can lead to improved activity.

The stereochemistry of the pyrrolidine ring is also a critical factor. In many cases, a specific stereoisomer will exhibit significantly higher activity than others, highlighting the importance of a well-defined three-dimensional arrangement of the molecule for optimal binding to the target.

Finally, while the carboxamide linker is a common feature, its rigidity and the potential for hydrogen bonding should be considered. Although significant alterations to the linker might be detrimental, subtle modifications could influence the relative orientation of the pyrrolidine and benzoic acid moieties, potentially leading to improved interactions with the target and enhanced selectivity. For instance, the amide functionality has been noted to be undesirable for DPP-4 inhibition at the S1 site, suggesting that for some targets, alternative linkers might be beneficial. nih.gov

Systematic exploration of electron-withdrawing and hydrophobic substituents on the benzoic acid ring to enhance potency.

Introduction of small, specific functional groups on the pyrrolidine ring to optimize interactions within the target's binding pocket.

Maintaining or optimizing the stereochemistry of the pyrrolidine ring for improved activity.

Careful consideration of the carboxamide linker's properties and exploring subtle modifications to improve conformational preference and selectivity.

By applying these principles, it is possible to guide the synthesis of new analogs with superior potency and a more desirable selectivity profile for specific biological targets.

Mechanistic Biological Activity and Molecular Target Research

Molecular Mechanisms of Action in Enzyme Systems

The interaction of "2-(Pyrrolidine-1-carboxamido)benzoic acid" and structurally related compounds with various enzyme systems has been a subject of investigation, revealing potential inhibitory activities against several key enzymes.

DNA Gyrase: DNA gyrase is a critical bacterial enzyme involved in DNA replication, making it a valuable target for antibacterial agents. nih.gov Compounds containing a pyrrolamide structure have been identified as inhibitors of DNA gyrase. nih.govnih.gov These inhibitors act by competing with ATP for the binding site on the GyrB subunit of the enzyme, thereby preventing the supercoiling of DNA and leading to bacterial cell death. nih.govnih.gov While research has focused on N-phenylpyrrolamide derivatives, the core pyrrolidine (B122466) carboxamide moiety is a key feature for this inhibitory activity. nih.gov For instance, certain pyrrolamide compounds have shown potent inhibition of E. coli DNA gyrase with IC50 values in the low micromolar range. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 is a serine protease that plays a significant role in glucose metabolism by inactivating incretin (B1656795) hormones like GLP-1. nih.govnih.gov Inhibition of DPP-4 is an established therapeutic strategy for type 2 diabetes. nih.gov Pyrrolidine-based compounds are a known class of DPP-4 inhibitors. nih.govmdpi.com The pyrrolidine ring is a key structural feature that interacts with the active site of the DPP-4 enzyme. mdpi.com While direct studies on "this compound" are not extensively documented in this context, its structural components suggest a potential for DPP-4 inhibitory activity.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for the management of Alzheimer's disease. nih.gov Studies on 2-aryl-6-carboxamide benzoxazole (B165842) derivatives, which incorporate a pyrrolidine moiety, have demonstrated inhibitory activity against both AChE and BChE. nih.gov These compounds are thought to bind to both the catalytic active site and the peripheral anionic site of the cholinesterases. nih.gov

Carboxylic Acid Reductases (CARs): CARs are enzymes that catalyze the reduction of carboxylic acids to aldehydes. nih.gov The activity of these enzymes can be influenced by the electronic properties of substituents on their substrates. For example, studies on benzoic acid derivatives have shown that electron-donating groups can enhance the catalytic efficiency, while electron-withdrawing groups can decrease it. nih.gov Although this research focuses on substrate activity rather than inhibition, it provides insight into how a substituted benzoic acid derivative like "this compound" might interact with the active site of such enzymes.

Cyclooxygenases (COX): COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.govnih.gov Inhibition of these enzymes is the mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.net Research on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally related to the pyrrolidine carboxamide scaffold, has shown potential inhibitory activity against both COX-1 and COX-2. nih.gov

Cytochrome P450 (CYP450) Isoforms: The cytochrome P450 superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including many therapeutic drugs. nih.govmdpi.com Inhibition of CYP450 isoforms can lead to significant drug-drug interactions. nih.govnih.gov The potential for a molecule like "this compound" to inhibit CYP450 enzymes would depend on its specific interactions with the active sites of different isoforms. Such inhibition can be reversible (competitive or non-competitive) or irreversible. mdpi.com While specific inhibitory data for this compound is not readily available, its chemical structure suggests it could be a substrate and potential inhibitor for certain CYP450 enzymes. kpi.ua

Topoisomerase I: Human DNA topoisomerase I is another crucial enzyme involved in DNA replication and transcription. nih.gov It is the target of several anticancer drugs, such as camptothecin (B557342) and its derivatives. nih.gov There is currently no direct evidence to suggest that "this compound" acts as an inhibitor of Topoisomerase I.

Isocitrate Dehydrogenase 1 (IDH1): Mutations in IDH1 are found in several types of cancer and lead to the production of an oncometabolite, 2-hydroxyglutarate. nih.govnih.gov Inhibitors of mutant IDH1 are of significant therapeutic interest. nih.govnih.gov The known inhibitors of mutant IDH1 are structurally distinct from "this compound," and there is no current research to indicate that this compound has activity against this enzyme. nih.govnih.gov

Phosphoinositide 3-kinase (PIK3CA): The PI3K pathway is a critical signaling pathway that is often dysregulated in cancer. nih.govnih.gov The p110α subunit of PI3K is encoded by the PIK3CA gene, which is frequently mutated in various cancers. nih.gov Research has identified that molecules containing a benzoic acid motif can be selective inhibitors of mutant PIK3CA. nih.gov Additionally, derivatives of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide have been developed as dual inhibitors of PI3Kα and HDAC6. nih.gov This suggests that the pyrrolidine and benzoic acid components of "this compound" could potentially contribute to PIK3CA inhibition.

Table 1: Summary of Investigated Enzyme Inhibition by "this compound" and Related Compounds

Enzyme Evidence for Inhibition Notes
DNA Gyrase Yes (Derivatives) Pyrrolamide derivatives show activity. nih.govnih.gov
DPP-4 Potential Pyrrolidine is a known pharmacophore for DPP-4 inhibitors. nih.govmdpi.com
Cholinesterases Yes (Derivatives) Benzoxazole derivatives with a pyrrolidine moiety are inhibitory. nih.gov
Carboxylic Acid Reductases Interaction Studied Substituent effects on benzoic acid substrates have been characterized. nih.gov
Cyclooxygenases (COX) Potential (Related Structures) N-substituted pyrrolo-pyridine diones show inhibitory activity. nih.gov
Cytochrome P450 Isoforms Potential Potential for interaction based on general principles of drug metabolism. nih.govmdpi.com
Topoisomerase I No Evidence No current research suggests inhibitory activity.
IDH1 No Evidence Known inhibitors are structurally distinct. nih.govnih.gov

Modulation of Protein-Protein Interactions

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their modulation represents a promising avenue for therapeutic intervention. google.com

A significant area of research for compounds structurally related to "this compound" is the inhibition of the MDM2-p53 protein-protein interaction. youtube.com The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its activity is negatively regulated by the MDM2 oncoprotein. mdpi.comyoutube.com In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53. mdpi.com

Spirooxindole compounds that incorporate a pyrrolidinecarboxamide scaffold have been developed as potent inhibitors of the MDM2-p53 interaction. ontosight.ai These small molecules are designed to fit into the p53-binding pocket of MDM2, thereby preventing MDM2 from binding to and degrading p53. kpi.ua This disruption of the MDM2-p53 interaction leads to the reactivation of p53. youtube.com

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that mediate a wide range of physiological responses. nih.govnih.gov Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the orthosteric site for the endogenous ligand. nih.gov This can lead to a more subtle and potentially more selective modulation of receptor activity. nih.gov While the pyrrolidine scaffold is found in various biologically active compounds, there is currently no specific research demonstrating that "this compound" acts as an allosteric modulator of GPCRs. nih.govyoutube.com

Cellular Pathway Perturbations and Effects on Cell Biology

By interacting with molecular targets such as the MDM2-p53 axis, "this compound" and its derivatives can trigger significant downstream effects on cellular pathways, ultimately influencing cell fate.

The inhibition of the MDM2-p53 interaction by structurally related compounds directly leads to the stabilization and accumulation of the p53 protein in cancer cells. youtube.com Activated p53 can then function as a transcription factor to regulate the expression of its downstream target genes. nih.gov

This p53 activation triggers two major cellular outcomes: cell cycle arrest and apoptosis. nih.gov

Cell Cycle Arrest: p53 can induce the expression of genes like p21, which is a potent inhibitor of cyclin-dependent kinases (CDKs). youtube.com This leads to a halt in the cell cycle, providing time for DNA repair or, if the damage is too severe, for the initiation of apoptosis.

Apoptosis Induction: p53 can also transactivate pro-apoptotic genes such as PUMA (p53 upregulated modulator of apoptosis). youtube.com The induction of these genes leads to the activation of the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately leading to programmed cell death. nih.gov

Studies on spiroindolinone pyrrolidinecarboxamide derivatives have shown that they can induce the accumulation of wild-type p53, upregulate the levels of p21 and PUMA, and consequently inhibit cancer cell proliferation and induce apoptosis. youtube.com

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Acetylcholine
Arachidonic acid
Camptothecin
Cytochrome c
GLP-1
p21
PUMA
Spiroindolinone pyrrolidinecarboxamide
2-aryl-6-carboxamide benzoxazole
N-phenylpyrrolamide
(S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide

Inhibition of Anchorage-Independent Cell Growth

No published studies were identified that investigate the effect of this compound on anchorage-independent cell growth. This specific area of its potential biological activity remains uninvestigated in the available scientific literature.

Antiviral Mechanisms

There is no available research detailing the antiviral mechanisms of this compound. While some benzoic acid derivatives have been explored for their antiviral properties, specific data for this compound is absent.

Investigational Biological Activities in Pre-Clinical Research Models

Anti-inflammatory Research

No dedicated preclinical studies on the anti-inflammatory activity of this compound could be located in the existing body of scientific literature. While other benzoic acid and pyrrolidine derivatives have been investigated for their potential to modulate inflammatory pathways, often targeting enzymes like cyclooxygenase (COX), specific research on this compound is absent. nih.govnih.govmdpi.commdpi.com

Anti-parasitic Research

There are no available preclinical research findings on the anti-parasitic activity of this compound. Research into the anti-parasitic potential of related chemical structures, such as benzamidobenzoic acids and other benzoic acid derivatives, has been conducted against various parasites. nih.govnih.gov For instance, optimization of a benzamidobenzoic acid hit showed improved potency against Trypanosoma brucei hexokinase 1. nih.gov However, these findings are not directly applicable to this compound.

Antidiabetic Research

While direct research on the antidiabetic properties of this compound is not extensively documented in peer-reviewed literature, the core chemical structures, pyrrolidine and benzamide (B126), are present in various compounds investigated for the management of diabetes mellitus. The pyrrolidine ring, in particular, is a key component of a class of antidiabetic drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. researchgate.netresearchgate.net DPP-4 is an enzyme that rapidly inactivates incretin hormones like glucagon-like peptide-1 (GLP-1), which are crucial for regulating glucose homeostasis by stimulating insulin (B600854) secretion. researchgate.netresearchgate.net By inhibiting DPP-4, these drugs enhance the levels of active GLP-1, thereby promoting glucose-dependent insulin release and managing hyperglycemia in type 2 diabetes. researchgate.net

Research has focused on synthesizing and evaluating various pyrrolidine derivatives for their DPP-4 inhibitory activity. For instance, studies on novel substituted cyanopyrrolidines have been conducted to design potent antidiabetic agents. researchgate.net In-silico design, followed by synthesis and pharmacological evaluation in high-fat diet and streptozotocin-induced diabetic rat models, has identified several promising candidates. researchgate.net

Separately, benzamide derivatives have been explored as potential glucokinase activators. nih.gov Glucokinase (GK) is a key enzyme in glucose metabolism, acting as a glucose sensor in pancreatic β-cells and hepatocytes. nih.gov Activation of GK can lower blood glucose levels by enhancing insulin secretion from the pancreas and increasing glucose uptake and glycogen (B147801) synthesis in the liver. nih.gov Computational and synthetic studies on benzamide derivatives aim to develop potent and selective glucokinase activators for treating type 2 diabetes, with some candidates entering clinical trials. nih.gov

Table 1: Research on Related Compounds with Antidiabetic Potential
Compound ClassMolecular TargetMechanism of ActionRelevance
Cyanopyrrolidine DerivativesDipeptidyl Peptidase-4 (DPP-4)Inhibits the degradation of incretin hormones (e.g., GLP-1), leading to increased insulin secretion. researchgate.netFeatures the pyrrolidine scaffold.
Benzamide DerivativesGlucokinase (GK)Allosterically activates glucokinase, enhancing glucose sensing and metabolism in the pancreas and liver. nih.govFeatures the benzamide scaffold.
Hydroxybenzoic Acid DerivativesIRS1/PI3K/AKT/FOXO1 PathwayAttenuates insulin resistance by modulating microRNA (miR-1271) and downstream signaling pathways. nih.govFeatures the benzoic acid scaffold.

Analgesic Research

Investigations into the analgesic potential of compounds structurally related to this compound have revealed promising avenues, particularly in the context of neuropathic pain. The core pyrrolidine structure is a key feature in a series of newly developed inhibitors of T-type calcium channels, which are considered significant therapeutic targets for pain management. nih.gov

In one study, novel pyrrolidine-based compounds were synthesized and evaluated for their ability to inhibit T-type calcium channels, specifically the Ca_v3.1 and Ca_v3.2 subtypes. nih.gov These channels are known to play a role in the transmission of pain signals. A particularly promising compound from this series, identified as 20n, demonstrated potent inhibition of both channel subtypes and exhibited favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier in rats. nih.gov In vivo studies showed that this compound was effective in alleviating symptoms in animal models of neuropathic pain, including the spinal nerve ligation (SNL) and streptozotocin (B1681764) (STZ)-induced models. nih.gov This suggests that modulation of T-type calcium channels by pyrrolidine-containing molecules could be a viable strategy for treating neuropathic pain. nih.gov

Furthermore, other research has explored different derivatives containing carboxamide and benzoic acid moieties for analgesic effects. nih.govmdpi.com For example, a series of benzothiazole (B30560) derivatives bearing a carboxamide group showed significant analgesic activity in vivo. nih.gov Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated, showing a reduction in pain-related behaviors in animal models. mdpi.com These studies often involve molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pain pathways. mdpi.com

Table 2: Analgesic Activity of Structurally Related Compounds
Compound SeriesMolecular TargetPreclinical ModelKey Finding
Pyrrolidine-based inhibitorsT-type calcium channels (Ca_v3.1, Ca_v3.2)Spinal Nerve Ligation (SNL) and Streptozotocin (STZ) neuropathic pain models in rats. nih.govCompound 20n effectively improved symptoms of neuropathic pain. nih.gov
Benzothiazole-carboxamide derivativesCyclooxygenase (COX) enzymes (predicted via docking)In vivo analgesic activity assays. nih.govCompounds 17c and 17i demonstrated potent analgesic effects comparable to celecoxib. nih.govresearchgate.net
5-Acetamido-2-hydroxy benzoic acid derivativesCyclooxygenase-2 (COX-2) (predicted via docking)Acetic acid-induced writhing test in mice. mdpi.comA derivative, PS3, significantly reduced painful activity by up to 75%. mdpi.com

Neuropharmacological Investigations

The neuropharmacological activity of compounds related to this compound has been primarily explored through their interaction with ion channels involved in neuronal excitability. The most significant research in this area focuses on the development of pyrrolidine-based molecules as inhibitors of T-type calcium channels for the treatment of neuropathic pain, a condition rooted in the peripheral and central nervous system. nih.gov

T-type calcium channels, including the Ca_v3.1 and Ca_v3.2 isoforms, are voltage-gated ion channels that contribute to neuronal firing and signaling. nih.gov Their involvement in pathological pain states makes them a key target for neuropharmacological intervention. A study focused on developing novel inhibitors led to the synthesis of a series of pyrrolidine-based compounds. nih.gov Through pharmacophore mapping and structural hybridization, researchers identified compounds with potent inhibitory activity against both Ca_v3.1 and Ca_v3.2 channels. nih.gov

One lead compound, designated 20n, was selected for further investigation based on its potent in vitro activity and favorable absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Pharmacokinetic studies in rats confirmed that the compound had satisfactory exposure in both plasma and the brain. nih.gov Subsequent in vivo testing in established animal models of neuropathic pain (spinal nerve ligation and streptozotocin-induced neuropathy) demonstrated that this compound could significantly ameliorate pain symptoms. nih.gov These findings underscore the potential of using pyrrolidine-containing structures to modulate T-type calcium channels as a therapeutic strategy for neurological disorders characterized by hyperexcitability, such as neuropathic pain. nih.gov

Table 3: T-Type Calcium Channel Inhibitory Activity of a Related Pyrrolidine Compound
CompoundTargetIn Vitro Activity (IC₅₀)In Vivo ModelObserved Effect
Compound 20nCa_v3.1Data not specified in abstractSpinal Nerve Ligation (SNL) & Streptozotocin (STZ) modelsEffectively improved symptoms of neuropathic pain. nih.gov
Ca_v3.2Data not specified in abstract

Potential Applications in Chemical Biology and Research Probe Development

Utility as Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools for elucidating complex biological processes. The pyrrolidine-carboxamide scaffold is found in various biologically active molecules, suggesting that derivatives of 2-(Pyrrolidine-1-carboxamido)benzoic acid could be tailored to interact with specific biological targets. By incorporating reporter groups such as fluorophores or biotin, these molecules could be transformed into probes to visualize and study the localization, dynamics, and interactions of proteins or other biomolecules within cellular environments.

The benzoic acid group offers a convenient handle for chemical modification, allowing for the attachment of various functionalities without significantly altering the core scaffold that may be responsible for a specific biological interaction. For instance, the carboxylic acid could be coupled with fluorescent dyes to create probes for fluorescence microscopy, or with photoaffinity labels to identify protein binding partners.

Table 1: Hypothetical Properties of a Molecular Probe Based on this compound

Property Description Potential Application
Target Specificity The pyrrolidine-carboxamide core could be optimized for high-affinity binding to a specific enzyme or receptor. Investigating the role of the target protein in cellular signaling pathways.
Fluorescent Tagging A fluorescent dye could be conjugated to the benzoic acid moiety. Visualizing the subcellular localization of the target protein.

| Bio-orthogonality | The probe could be designed to react specifically with a target under biological conditions without interfering with native processes. | In vivo imaging and tracking of biological molecules. |

Application as Synthetic Building Blocks in Complex Molecule Synthesis

The structure of this compound makes it a valuable building block for the synthesis of more complex molecules, including potential drug candidates and natural product analogues. The pyrrolidine (B122466) ring is a common motif in many pharmaceuticals and natural products. nih.gov The presence of both a secondary amide and a carboxylic acid provides two distinct points for further chemical elaboration.

The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, or alcohols, providing access to a wide range of derivatives. The pyrrolidine nitrogen, being part of an amide, is relatively stable, but the ring itself can be functionalized. This dual functionality allows for the divergent synthesis of a library of compounds from a common starting material.

Table 2: Potential Synthetic Transformations of this compound

Reaction Type Reagent/Conditions Product Functional Group
Esterification Alcohol, Acid catalyst Ester
Amide Coupling Amine, Coupling agent (e.g., DCC, HATU) Amide
Reduction of Carboxylic Acid LiAlH4 or BH3 Primary Alcohol

| Curtius Rearrangement | DPPA, heat | Amine (via isocyanate) |

Development as Chemosensory Systems for Specific Analytes

Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The development of selective chemosensors is a significant area of research with applications in environmental monitoring, medical diagnostics, and industrial process control. The pyrrolidine-carboxamide scaffold can serve as a foundation for the design of new chemosensors.

By attaching a signaling unit (e.g., a fluorophore or chromophore) to the this compound core and a recognition unit (a group that selectively binds to the target analyte), a chemosensor can be constructed. The binding of the analyte to the recognition unit would induce a conformational change in the molecule, leading to a detectable change in the signal, such as an increase or decrease in fluorescence intensity or a color change. The design of coumarin-3-carboxamides with azacrown ether moieties as fluorescent sensors for metal ions provides a relevant example of this approach. mdpi.com

Table 3: Hypothetical Analyte Binding Data for a Chemosensor Derived from this compound

Analyte Binding Affinity (Kd) Signal Change
Metal Ion (e.g., Cu2+) Micromolar (µM) Fluorescence quenching
Anion (e.g., F-) Micromolar (µM) Colorimetric shift

| Small Organic Molecule | Millimolar (mM) | No significant change |

Q & A

Q. What are the optimal synthetic routes for 2-(Pyrrolidine-1-carboxamido)benzoic acid, and how can common pitfalls be mitigated?

  • Methodological Answer : The compound is synthesized via carbodiimide-mediated coupling between pyrrolidine and 2-aminobenzoic acid derivatives. Key steps include:
  • Use of methyl ester intermediates (e.g., methyl ester 101d ) to improve reaction efficiency .
  • Activation with coupling agents like EDCl/HOBt in DMF at room temperature, achieving yields up to 98% after recrystallization via solvent diffusion .
  • Monitoring reaction progress by TLC and avoiding excessive heating to prevent decomposition of the acid-sensitive amide bond .
    Common Pitfalls :
  • Hydrolysis of the amide bond under acidic/basic conditions. Mitigate by maintaining neutral pH during workup.
  • Impurities from unreacted starting materials. Purify via recrystallization or column chromatography .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is recommended:
  • NMR : Confirm regiochemistry and purity via 1^1H and 13^{13}C NMR. Key signals include aromatic protons (δ 7.2–7.6 ppm) and pyrrolidine methylenes (δ 3.3–1.9 ppm) .
  • ATR-IR : Identify carbonyl stretches (amide C=O at ~1667 cm1^{-1}, carboxylic acid C=O at ~1693 cm1^{-1}) .
  • HRMS : Validate molecular weight (e.g., [M+H]+^+ at m/z 249.1231) .
  • HPLC : Assess purity using a C18 column with a methanol/water gradient .

Q. How does the solubility profile of this compound influence formulation for in vitro assays?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For biological assays:
  • Prepare stock solutions in DMSO (10–50 mM) and dilute in buffer to ≤1% DMSO to avoid cytotoxicity .
  • Test stability under assay conditions (e.g., pH 7.4, 37°C) via HPLC to confirm integrity over 24 hours .

Advanced Research Questions

Q. How can hydrogen bonding patterns in crystalline this compound be analyzed to predict supramolecular assembly?

  • Methodological Answer : Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Key steps:
  • Assign graph sets (e.g., D(2,2)\mathbf{D}(2,2) for dimeric carboxylic acid interactions) using Etter’s rules .
  • Analyze π\pi-π\pi stacking of the benzamide moiety and hydrogen bonds (e.g., N–H⋯O=C) to predict packing motifs .
    Example : A 2D hydrogen-bonded network may form via amide-carboxylic acid interactions, influencing solubility and stability .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrrolidine-carboxamide moiety?

  • Methodological Answer : Focus on modular substitutions:
  • Pyrrolidine Modifications : Introduce substituents (e.g., methyl, fluorine) at C2/C5 to alter steric/electronic profiles. Assess via enzyme inhibition assays (e.g., dihydroorotate dehydrogenase) .
  • Benzamide Substituents : Replace the benzoic acid with bioisosteres (e.g., tetrazole) to enhance metabolic stability .
    Validation : Compare IC50_{50} values and pharmacokinetic parameters (e.g., logP, plasma protein binding) .

Q. How can conflicting data on synthetic yields or biological activity be resolved?

  • Methodological Answer : Address discrepancies through:
  • Reproducibility Checks : Standardize reaction conditions (e.g., solvent purity, inert atmosphere) .
  • Orthogonal Analytics : Use LC-MS to detect trace impurities and NMR to confirm regiochemistry .
  • Biological Replicates : Perform dose-response curves in triplicate across multiple cell lines to account for variability .

Q. What advanced analytical methods are suitable for quantifying this compound in complex matrices (e.g., plasma)?

  • Methodological Answer : Employ LC-MS/MS with:
  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water/acetonitrile gradient.
  • Detection : MRM transitions for the compound (m/z 249.1 → 105.1) and internal standard .
    Validate method per ICH guidelines (precision ≤15%, accuracy 85–115%) .

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